molecular formula C18H34MnO4 B15182302 Manganese neononanoate CAS No. 93918-16-2

Manganese neononanoate

Cat. No.: B15182302
CAS No.: 93918-16-2
M. Wt: 369.4 g/mol
InChI Key: GVFSWTBQAVOAIM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese neononanoate is a chemical compound that consists of manganese ions coordinated with neononanoate ligands Manganese is a transition metal known for its various oxidation states and its role in numerous biological and industrial processes Neononanoate is a carboxylate ligand derived from neononanoic acid, a branched-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese neononanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with neononanoic acid or its sodium salt. The reaction typically occurs in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction is as follows:

MnCl2+2C9H19COONaMn(C9H19COO)2+2NaCl\text{MnCl}_2 + 2\text{C}_9\text{H}_{19}\text{COONa} \rightarrow \text{Mn(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{NaCl} MnCl2​+2C9​H19​COONa→Mn(C9​H19​COO)2​+2NaCl

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is typically purified by recrystallization or filtration to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Manganese neononanoate can undergo various chemical reactions, including:

    Oxidation: Manganese in the compound can be oxidized to higher oxidation states.

    Reduction: The manganese center can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other carboxylates or coordinating molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrazine can serve as reducing agents.

    Substitution: Reactions with other carboxylic acids or their salts can lead to ligand exchange.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction could produce manganese(II) complexes with different ligands.

Scientific Research Applications

Manganese neononanoate has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential role in enzyme mimetics and as a source of manganese in biological systems.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of manganese neononanoate involves the coordination of manganese ions with neononanoate ligands, which can influence the redox properties and reactivity of the compound. In biological systems, manganese can act as a cofactor for various enzymes, participating in redox reactions and electron transfer processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biomedical research.

Comparison with Similar Compounds

Similar Compounds

    Manganese acetate: Another manganese carboxylate with similar coordination properties.

    Manganese oxalate: A manganese compound with oxalate ligands, used in different applications.

    Manganese citrate: A manganese complex with citrate ligands, often used in dietary supplements.

Uniqueness

Manganese neononanoate is unique due to the branched structure of the neononanoate ligand, which can impart different solubility and reactivity characteristics compared to other manganese carboxylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

93918-16-2

Molecular Formula

C18H34MnO4

Molecular Weight

369.4 g/mol

IUPAC Name

6,6-dimethylheptanoate;manganese(2+)

InChI

InChI=1S/2C9H18O2.Mn/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

GVFSWTBQAVOAIM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Mn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.